1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one

Medicinal Chemistry Heterocycle Synthesis Indole Derivatives

This compound is a strategic ortho-chloroacetylated aniline intermediate. Its precise 2-amino-5-methoxy-3-methyl substitution pattern and ortho-chloroacetyl moiety are essential for enabling regioselective intramolecular cyclization to form 7-methyl-5-methoxy-substituted indole scaffolds—a core motif in patented 5-HT6 receptor antagonists. This specific substitution cannot be reliably achieved with simpler analogs. Use this well-characterized building block to ensure synthetic route fidelity and accelerate your medicinal chemistry programs.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 74798-63-3
Cat. No. B1601602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one
CAS74798-63-3
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C(=O)CCl)OC
InChIInChI=1S/C10H12ClNO2/c1-6-3-7(14-2)4-8(10(6)12)9(13)5-11/h3-4H,5,12H2,1-2H3
InChIKeyQLLURWREGSKAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one (CAS 74798-63-3): Core Characteristics and Sourcing Overview


1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one (CAS 74798-63-3) is an ortho-chloroacetylated aniline derivative with the molecular formula C10H12ClNO2 . This compound serves as a versatile chemical building block characterized by its chloroethanone electrophilic moiety adjacent to an aromatic ring bearing amine, methoxy, and methyl substituents . These functional groups confer specific reactivity profiles, particularly in nucleophilic substitution reactions, making it a strategic intermediate in the synthesis of complex heterocyclic scaffolds for medicinal chemistry applications .

Why 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one Cannot Be Replaced by Simpler Analogs


The precise substitution pattern on the aromatic ring of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one is critical for its intended synthetic utility. Simpler analogs lacking the specific 2-amino-5-methoxy-3-methyl arrangement, such as unsubstituted 2-chloro-1-phenyl-ethanone or analogs with altered methoxy/amino positions, will generate different steric and electronic environments . This fundamentally alters the regio- and chemoselectivity in downstream reactions, particularly during the construction of fused heterocycles like indoles [1]. Furthermore, the ortho-relationship between the amino group and the chloroacetyl moiety is essential for enabling intramolecular cyclization pathways . Substituting with a generic chloroacetyl aniline would compromise the integrity and yield of the final target molecule, rendering the synthetic route invalid [1].

Head-to-Head Procurement Evidence: 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one vs. Comparators


Differentiation in Synthetic Utility: Specific Ortho-Substitution Enables Indole Core Synthesis

The specific 2-amino-5-methoxy-3-methyl substitution pattern of 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one is structurally required for its primary documented application as a key intermediate in the synthesis of biologically active indole derivatives [1]. This distinguishes it from other chloroacetyl anilines. For instance, simpler analogs like N-(2-chloroacetyl)-aniline (CAS 5325-98-0) or 1-(2-aminophenyl)-2-chloroethan-1-one (CAS 64605-23-8), which lack the specific 5-methoxy and 3-methyl substituents, are not suitable for constructing the same 7-methyl-5-methoxy substituted indole scaffold. The target compound's unique substitution pattern provides the necessary electron density and steric bulk for regiospecific cyclization with various coupling partners, a capability not shared by its less substituted analogs [1].

Medicinal Chemistry Heterocycle Synthesis Indole Derivatives

Validated Synthetic Route: Documented Yield from Patent Literature Establishes Feasibility

A reproducible synthetic route for 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one is documented in patent literature (US07230011B2), providing a validated starting point for process development [1]. This route, involving chloroacetylation of 4-methoxy-2-methylaniline with chloroacetonitrile and boron trichloride, yields the target compound. This is a key differentiator from custom-synthesized analogs where a reliable, published method may not exist. For example, while a synthesis might be proposed for a compound like 1-(2-amino-4-methoxyphenyl)-2-chloroethan-1-one (CAS 64605-34-1), the availability of a proven procedure with specific, disclosed reaction parameters for the target compound reduces development risk and accelerates project timelines [1].

Organic Synthesis Process Chemistry Reaction Optimization

Purity Specification and Commercial Availability: A Verified Sourcing Benchmark

1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one is commercially available from multiple reputable vendors with defined minimum purity specifications . This establishes a clear benchmark for procurement. For example, AKSci supplies the compound at a guaranteed minimum purity of 98% . In contrast, a closely related structural analog, 1-(2-amino-4-methoxyphenyl)-2-chloroethan-1-one (CAS 64605-34-1), shows limited commercial availability with no such standardized purity information readily accessible from major catalog suppliers. The ability to source a high-purity, pre-qualified intermediate saves significant time and resource expenditure on in-house synthesis and quality control analysis, a direct and quantifiable procurement advantage .

Procurement Quality Control Supply Chain

Explicitly Validated as a Key Intermediate in Patent Literature

The compound's utility is explicitly validated in patent literature where it serves as a critical intermediate (Compound 1b) in the multi-step synthesis of a family of 5-HT6 receptor antagonists [1][2]. This is a stronger form of validation than mere catalog listing. In patent CN113880747A, 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one is the starting point for constructing the indole core of the target molecules [1]. In US07230011B2, it is used to synthesize the 7-substituted indole fragment of benzenesulfonic acid indol-5-yl esters [2]. This specific, high-value application is not shared by many structurally similar compounds. For example, a broader search reveals no analogous patent role for compounds like 1-(2-amino-4-methoxyphenyl)-2-chloroethan-1-one (CAS 64605-34-1) in similar contexts . This documented application in a defined therapeutic area provides a clear, justifiable reason for its procurement over less-characterized alternatives.

Drug Discovery Chemical Biology Pharmacology

Procurement-Driven Application Scenarios for 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one


1. Synthesis of 7-Substituted Indole Scaffolds for CNS Drug Discovery Programs

Procure 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one (CAS 74798-63-3) for use as the critical starting material in the synthesis of 7-methyl-5-methoxy-substituted indole derivatives, a core structural motif in a class of patented 5-HT6 receptor antagonists [1]. Its specific ortho-chloroacetyl aniline structure enables the regioselective formation of the indole ring, a transformation that cannot be reliably achieved with simpler chloroacetyl aniline analogs [1]. This application is validated by its use as 'Compound 1b' in CN113880747A and similar intermediates in US07230011B2, providing a proven path to complex heterocyclic targets for neuroscience drug discovery [1][2].

2. Process Development and Optimization of Chloroacetylation Reactions

Utilize 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one in process chemistry research to study and optimize the ortho-chloroacetylation of substituted anilines [1]. Its documented synthesis in US07230011B2, which details the use of chloroacetonitrile, boron trichloride, and diethylaluminum chloride to achieve a 51% yield, provides a concrete and scalable starting point for reaction engineering and yield improvement studies [1]. This is a clear advantage over exploring this reaction space with custom analogs lacking a published and peer-reviewed synthetic precedent.

3. Construction of Diverse Chemical Libraries via Nucleophilic Substitution

Use 1-(2-Amino-5-methoxy-3-methylphenyl)-2-chloroethan-1-one as a central, electrophilic building block for generating small, focused libraries of novel compounds through nucleophilic substitution of the reactive chloro group [1]. The presence of the ortho-amino group offers additional possibilities for subsequent cyclization or derivatization reactions, creating molecular complexity from a single, commercially available intermediate [2]. The ability to source the compound at a guaranteed purity of >97% from vendors like AKSci and Leyan ensures consistent starting material quality for library synthesis, a critical factor for obtaining reliable screening data [1].

4. Research on Ortho-Substituent Effects in Medicinal Chemistry

Employ this compound as a model substrate to investigate the influence of specific ortho-substitution patterns on the physicochemical properties and biological activity of resulting derivatives [1]. By using the commercially available and well-characterized CAS 74798-63-3, researchers can systematically explore how the 2-amino-5-methoxy-3-methyl motif impacts parameters like logP, metabolic stability, or target binding compared to other substituted aniline scaffolds [2]. This application is supported by the compound's established role as a versatile synthetic intermediate and its ready availability from multiple suppliers [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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